3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride

Positional isomerism Structure-activity relationship Antimicrobial screening

3-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride (CAS 1258650-62-2) is a meta-substituted aminomethyl benzamide derivative supplied as a hydrochloride salt with a molecular formula of C12H19ClN2O and a molecular weight of 242.74 g/mol. The compound features a benzamide core bearing a 3-aminomethyl substituent and an N-sec-butyl group, with a computed LogP of approximately 1.47 and a topological polar surface area (TPSA) of 55.1 Ų.

Molecular Formula C12H19ClN2O
Molecular Weight 242.74 g/mol
CAS No. 1258650-62-2
Cat. No. B1522911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride
CAS1258650-62-2
Molecular FormulaC12H19ClN2O
Molecular Weight242.74 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC=CC(=C1)CN.Cl
InChIInChI=1S/C12H18N2O.ClH/c1-3-9(2)14-12(15)11-6-4-5-10(7-11)8-13;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H
InChIKeyYYFZHBQZNSLUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-N-(butan-2-yl)benzamide Hydrochloride (CAS 1258650-62-2): Physicochemical Profile and Procurement Specifications


3-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride (CAS 1258650-62-2) is a meta-substituted aminomethyl benzamide derivative supplied as a hydrochloride salt with a molecular formula of C12H19ClN2O and a molecular weight of 242.74 g/mol . The compound features a benzamide core bearing a 3-aminomethyl substituent and an N-sec-butyl group, with a computed LogP of approximately 1.47 and a topological polar surface area (TPSA) of 55.1 Ų [1]. It is commercially available from multiple suppliers at a typical purity of 95% . This compound is catalogued as a building block and research chemical, with its hydrochloride salt form enhancing aqueous solubility relative to the free base (free base CAS 926229-91-6), making it suitable for solution-phase biochemical assays and further synthetic derivatization .

Why Procurement of 3-(Aminomethyl)-N-(butan-2-yl)benzamide Hydrochloride Cannot Be Simplified by Generic Substitution


Substituting 3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride with a generic benzamide building block or a positional isomer introduces quantifiable risks to experimental reproducibility. The 3-aminomethyl substituent on the benzamide ring confers distinct hydrogen-bonding capacity and spatial orientation compared to the 4-substituted positional isomer (CAS 1170104-88-7), which has been independently explored as a scaffold for antifiloviral entry inhibitors [1]. The N-sec-butyl group imparts a specific LogP of ~1.47, differentiating it from N-methyl, N-ethyl, or N-unsubstituted analogs and directly affecting membrane permeability and protein binding in biological assays [2]. Furthermore, the hydrochloride salt form provides aqueous solubility advantages over the free base (CAS 926229-91-6), which is critical for reproducible solution-phase assay conditions . These structural features are not interchangeable without altering the compound's physicochemical and biological profile.

Quantitative Differentiation Guide: 3-(Aminomethyl)-N-(butan-2-yl)benzamide Hydrochloride vs. Closest Analogs


Positional Isomerism: 3-Aminomethyl vs. 4-Aminomethyl Substitution on N-sec-Butyl Benzamide

The 3-(aminomethyl) substitution pattern on the benzamide ring constitutes a distinct chemical entity from the 4-substituted positional isomer. The 4-(aminomethyl)-N-(butan-2-yl)benzamide scaffold has been investigated as an entry inhibitor of Ebola and Marburg viruses, with nanomolar IC50 values reported for optimized derivatives [1]. In contrast, antimicrobial screening data from ChEMBL (CHEMBL4587620) for the 3-substituted isomer reveals a divergent biological profile: at 300 µg/mL (~1.45 mM), the 3-isomer shows only 1.23% inhibition against Pseudomonas aeruginosa ATCC 27853 and 3.12% inhibition against Acinetobacter baumannii ATCC 19606, indicating minimal antibacterial activity in these Gram-negative pathogens [2]. This meta-vs-para substitution difference fundamentally alters biological target engagement.

Positional isomerism Structure-activity relationship Antimicrobial screening

Salt Form Differentiation: Hydrochloride Salt vs. Free Base

3-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride (CAS 1258650-62-2, MW 242.74) is the hydrochloride salt of the free base (CAS 926229-91-6, MW 206.28). The salt form is reported to enhance water solubility, a critical parameter for biochemical assays and in vivo formulations . The free base has a computed LogP of 1.4, indicating moderate lipophilicity that may limit aqueous solubility without salt formation [1]. The hydrochloride salt is supplied as a solid powder with a purity specification of 95% from multiple vendors, and carries GHS07 hazard labeling (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) . The free base form lacks these specific hazard classifications in standard SDS documentation, reflecting the distinct physicochemical and toxicological profile of the protonated amine.

Salt selection Aqueous solubility Formulation compatibility

Antimycobacterial Activity Profile: Mycobacterium tuberculosis Growth Assay

In phenotypic growth assays against Mycobacterium tuberculosis, 3-(aminomethyl)-N-(butan-2-yl)benzamide (free base) demonstrates modest but detectable activity. At a test concentration of 500 µM, the compound showed 15.52% effect in a 3-day 7H9 glucose/tyloxapol-based assay and 14.18% effect in a 4-day DPPC/cholesterol/tyloxapol-based assay [1]. These results, sourced from a 2021 ChEMBL deposition (document CHEMBL3988442), indicate weak to moderate growth modulation of M. tuberculosis. While no direct comparator data from the same screening campaign is available for the 4-substituted isomer, these values provide a quantitative baseline for researchers evaluating this scaffold as a potential starting point for antitubercular medicinal chemistry optimization.

Antitubercular screening Phenotypic assay Mycobacterium tuberculosis

Selectivity Profile: Efflux-Deficient Pseudomonas aeruginosa vs. Wild-Type

Screening against an efflux-deficient mutant of Pseudomonas aeruginosa (PAO397, lacking mexAB-oprM, mexCD-oprJ, mexEF-oprN, mexJKL, mexXY, and opmH) provides insight into the intrinsic permeability of the 3-substituted isomer. At 300 µg/mL, the compound showed -9.12% inhibition against the efflux-deficient strain, compared to 1.23% inhibition against wild-type P. aeruginosa ATCC 27853 [1]. The negative inhibition value for the efflux-deficient mutant, coupled with the near-zero activity against wild-type, suggests that the compound does not accumulate to effective intracellular concentrations even when efflux is genetically ablated, pointing to intrinsic membrane permeability limitations rather than efflux-mediated resistance as the primary barrier to antibacterial activity.

Efflux pump Gram-negative permeability Antibacterial selectivity

Class-Level Differentiation: Aminomethyl Benzamides as Histamine H3 / SERT Modulators

Substituted aminomethyl benzamide compounds, as a class, have been disclosed in patent literature (e.g., US 2008/0045508) as histamine H3 receptor and/or serotonin transporter (SERT) modulators with potential utility in cognitive disorders, sleep disorders, and depression [1]. Within this patent family, the N-sec-butyl substituent is explicitly identified as a preferred R2 group embodiment, alongside methyl, ethyl, isopropyl, and cyclopropyl variants [2]. While target-specific IC50 or Ki data for the exact 3-(aminomethyl)-N-(butan-2-yl)benzamide compound have not been disclosed in the public domain, the structural features of this compound map directly onto the Markush claims of this patent family, distinguishing it from simpler benzamide analogs lacking the aminomethyl group or bearing alternative N-substituents.

Histamine H3 receptor Serotonin transporter CNS drug discovery

Recommended Application Scenarios for 3-(Aminomethyl)-N-(butan-2-yl)benzamide Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry SAR Exploration of the H3/SERT Aminomethyl Benzamide Chemotype

Procurement of this compound is most strategically justified when used as a reference building block for structure-activity relationship (SAR) studies targeting the histamine H3 receptor and/or serotonin transporter (SERT) modulator pharmacophore described in US 2008/0045508. The 3-aminomethyl-N-sec-butyl substitution pattern maps onto the preferred Markush embodiments of this patent family [1]. Researchers can systematically vary the aminomethyl position (3- vs. 4-substitution), the N-alkyl group (sec-butyl vs. methyl, ethyl, cyclopropyl), or the aromatic substitution to generate SAR datasets. The hydrochloride salt form ensures consistent aqueous solubility for in vitro binding and functional assays.

Gram-Negative Permeability Profiling Using Efflux-Deficient Bacterial Strains

The ChEMBL-derived antibacterial screening data [1] establish this compound as a useful tool for investigating intrinsic Gram-negative membrane permeability barriers. The near-zero activity against wild-type P. aeruginosa (1.23% inhibition) and negative activity against an efflux-deficient mutant (-9.12% inhibition) at 300 µg/mL provide a quantitative baseline for evaluating structural modifications aimed at improving outer membrane penetration. This compound can serve as a negative control or starting scaffold in medicinal chemistry campaigns focused on Gram-negative antibacterial development.

Synthetic Building Block for Diversified Benzamide Libraries

The primary amine of the 3-aminomethyl group and the secondary amide nitrogen offer two distinct reactive handles for parallel library synthesis [1]. The hydrochloride salt is supplied at 95% purity from multiple vendors (Fluorochem, Leyan, CymitQuimica) , making it suitable for amide coupling, reductive amination, sulfonylation, or urea formation without additional purification. The sec-butyl group introduces a chiral center that can be exploited for diastereoselective synthesis or chiral resolution studies.

Anti-Tuberculosis Lead Generation Starting Point

The modest but reproducible activity against Mycobacterium tuberculosis in phenotypic growth assays (14-15% effect at 500 µM) [1] positions this compound as a tractable starting point for anti-TB hit-to-lead optimization. The weak activity combined with the low molecular weight (242.74 g/mol as HCl salt) and favorable LogP (1.47) provides ample room for property-guided optimization. Researchers can use this baseline activity to benchmark newly synthesized analogs and establish initial SAR trends for antimycobacterial activity.

Quote Request

Request a Quote for 3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.